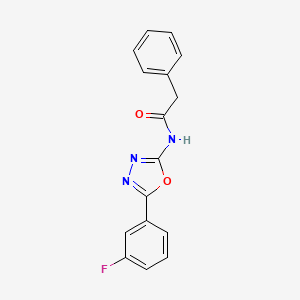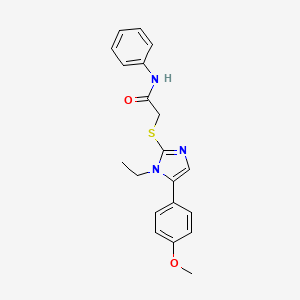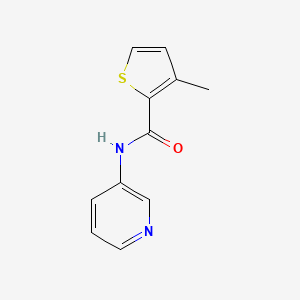
3-methyl-N-(pyridin-3-yl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-(pyridin-3-yl)thiophene-2-carboxamide is a synthetic compound that belongs to the class of heterocyclic organic compounds. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic electronics.
Wirkmechanismus
The mechanism of action of 3-methyl-N-(pyridin-3-yl)thiophene-2-carboxamide involves its binding to the active site of the target enzymes, leading to their inhibition. It has been suggested that the compound interacts with the ATP-binding pocket of PKC and GSK-3, preventing their phosphorylation and subsequent activation. Additionally, it has been proposed that the compound exerts its anti-inflammatory and antioxidant effects by modulating the expression of certain genes involved in these processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-N-(pyridin-3-yl)thiophene-2-carboxamide have been investigated in various in vitro and in vivo models. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), in lipopolysaccharide (LPS)-stimulated macrophages. Moreover, it has been demonstrated to enhance the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, in oxidative stress-induced cells. In animal studies, it has been reported to attenuate the severity of colitis and reduce the oxidative damage in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-methyl-N-(pyridin-3-yl)thiophene-2-carboxamide in lab experiments is its high potency and selectivity towards the target enzymes. It has been shown to exhibit submicromolar inhibitory activity against PKC and GSK-3, making it a valuable tool for studying their biological functions. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research on 3-methyl-N-(pyridin-3-yl)thiophene-2-carboxamide. One of the potential applications is in the development of novel therapeutic agents for cancer and neurodegenerative diseases. The compound has been shown to inhibit the growth of various cancer cell lines and reduce the cognitive deficits in animal models of Alzheimer's disease. Moreover, it has been suggested that the compound may have a role in regulating the immune system and modulating the gut microbiota. Further studies are needed to elucidate the underlying mechanisms and explore the therapeutic potential of this compound in these areas.
In conclusion, 3-methyl-N-(pyridin-3-yl)thiophene-2-carboxamide is a synthetic compound with promising applications in medicinal chemistry, material science, and organic electronics. Its potent inhibitory activity against PKC and GSK-3, anti-inflammatory and antioxidant properties, and potential therapeutic effects make it a valuable tool for scientific research. However, further studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and future directions for its applications.
Synthesemethoden
The synthesis of 3-methyl-N-(pyridin-3-yl)thiophene-2-carboxamide involves the reaction of 3-methylthiophene-2-carboxylic acid with pyridine-3-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product can be purified by column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
3-methyl-N-(pyridin-3-yl)thiophene-2-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against certain enzymes, including protein kinase C (PKC) and glycogen synthase kinase 3 (GSK-3), which are involved in various pathological conditions such as cancer and Alzheimer's disease. Moreover, it has been demonstrated to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
3-methyl-N-pyridin-3-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c1-8-4-6-15-10(8)11(14)13-9-3-2-5-12-7-9/h2-7H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFKRTRPFBIIAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(pyridin-3-yl)thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

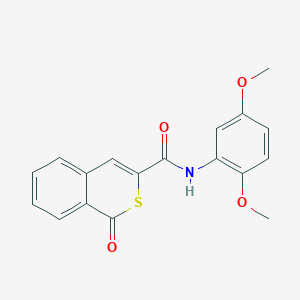
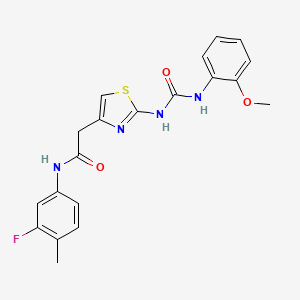
![Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B2552828.png)
![N-(2H-1,3-Benzodioxol-5-YL)-3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2552829.png)
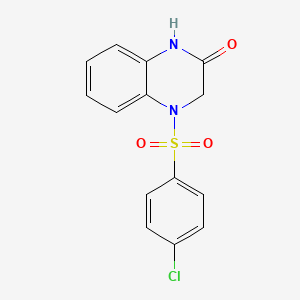
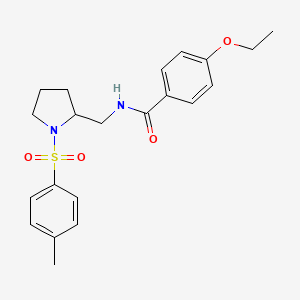
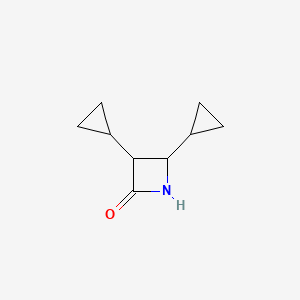
![3-{7,8-dimethyl-4-oxo-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-3-yl}propanoic acid](/img/structure/B2552834.png)
![3-[4-(3-Phenyl-allyl)-piperazin-1-yl]-N-m-tolyl-propionamide](/img/structure/B2552839.png)
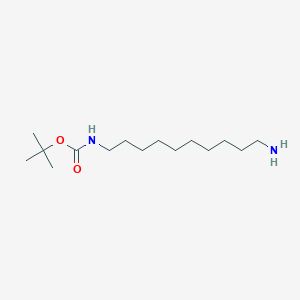
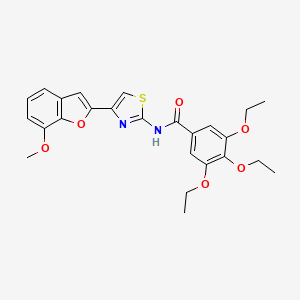
![4-[(5-Methylisoxazol-3-yl)amino]-4-oxobutanoic acid](/img/structure/B2552844.png)
